molecular formula C14H13NO4 B14865650 6-(2,6-Dimethoxyphenyl)nicotinic acid

6-(2,6-Dimethoxyphenyl)nicotinic acid

Cat. No.: B14865650
M. Wt: 259.26 g/mol
InChI Key: PNHCKXAXVVKWGL-UHFFFAOYSA-N
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Description

6-(2,6-Dimethoxyphenyl)pyridine-3-carboxylic acid is an organic compound with the molecular formula C14H13NO4 and a molecular weight of 259.26 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 3-position and a 2,6-dimethoxyphenyl group at the 6-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-Dimethoxyphenyl)pyridine-3-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of 6-(2,6-Dimethoxyphenyl)pyridine-3-carboxylic acid may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(2,6-Dimethoxyphenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

6-(2,6-Dimethoxyphenyl)pyridine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(2,6-Dimethoxyphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in biological systems, it may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,6-Dimethoxyphenyl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 2,6-dimethoxyphenyl group and the carboxylic acid group on the pyridine ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

6-(2,6-dimethoxyphenyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C14H13NO4/c1-18-11-4-3-5-12(19-2)13(11)10-7-6-9(8-15-10)14(16)17/h3-8H,1-2H3,(H,16,17)

InChI Key

PNHCKXAXVVKWGL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=NC=C(C=C2)C(=O)O

Origin of Product

United States

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